molecular formula C15H26O B1201782 Widdrol CAS No. 6892-80-4

Widdrol

Cat. No.: B1201782
CAS No.: 6892-80-4
M. Wt: 222.37 g/mol
InChI Key: BXGVVQADPFXGHD-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Widdrol can be synthesized through several routes. One common method involves the cyclization of a suitable precursor, followed by functional group modifications. For instance, the ketone 8 can be converted into the gem-dimethyl derivative, followed by migration of one of the double bonds to the appropriate position and subsequent conversion into the ketone 9 .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Juniperus chinensis. The extraction process includes steam distillation or solvent extraction, followed by purification using techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions: Widdrol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and halogenated compounds .

Scientific Research Applications

Widdrol has a wide range of scientific research applications:

Comparison with Similar Compounds

Widdrol is often compared with other sesquiterpenes such as cedrol and thujopsene.

Uniqueness of this compound: this compound’s unique combination of anti-tumor, anti-angiogenic, and DNA damage checkpoint activation properties sets it apart from other similar compounds .

Properties

IUPAC Name

(7S,9aS)-4,4,7,9a-tetramethyl-1,2,3,6,8,9-hexahydrobenzo[7]annulen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-11-15(4,16)9-6-12(13)14/h6,16H,5,7-11H2,1-4H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGVVQADPFXGHD-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1=CCC(CC2)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC(C1=CC[C@@](CC2)(C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988627
Record name Widdrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6892-80-4
Record name Widdrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Widdrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Widdrol
Reactant of Route 2
Reactant of Route 2
Widdrol
Reactant of Route 3
Reactant of Route 3
Widdrol
Reactant of Route 4
Widdrol
Reactant of Route 5
Reactant of Route 5
Widdrol
Reactant of Route 6
Widdrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.